N-Dansyl-1-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to a naphthalenamine moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, pyridine.
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with similar pharmacological properties.
Uniqueness
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields.
Biological Activity
N-Dansyl-1-(2-methoxyphenyl)piperazine is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a dansyl moiety, which is known for its fluorescent properties, attached to a piperazine ring substituted with a 2-methoxyphenyl group. Its structural characteristics make it a candidate for various research applications, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The dansyl group enhances the compound's ability to act as a fluorescent probe, allowing for real-time monitoring of biological processes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Antidepressant-Like Activity
Research has indicated that derivatives of piperazine, including those related to this compound, exhibit significant affinity toward serotonergic receptors such as 5-HT1A and 5-HT7. A study demonstrated that certain derivatives showed promising antidepressant-like activity in animal models, outperforming traditional antidepressants like imipramine in efficacy at lower doses . The most effective compounds displayed Ki values indicating high receptor affinity, which correlates with their potential therapeutic effects.
Antioxidative Properties
Recent studies have explored the antioxidative properties of piperazine derivatives. For instance, compounds structurally related to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. These studies revealed that certain derivatives could significantly reduce reactive oxygen species (ROS) levels and stabilize mitochondrial function, thereby promoting cell survival . The mechanism involves activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
Anticancer Activity
This compound and its analogs have also been investigated for their anticancer properties. In vitro assays demonstrated that these compounds could inhibit cancer cell proliferation across various cell lines. For example, some derivatives exhibited IC50 values in the micromolar range against breast cancer cells, indicating potent cytotoxic effects . The mechanism of action appears to involve apoptosis induction through modulation of BCL2 and caspase pathways.
Table 1: Biological Activities of this compound Derivatives
Table 2: Affinity and Efficacy Data
Compound Name | Ki Value (nM) | IC50 (μM) | Activity Type |
---|---|---|---|
1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | <1 | 16.98 | Antidepressant |
This compound | - | <10 | Anticancer |
Various Piperazine Derivatives | - | Varies | Antioxidative |
Case Study 1: Antidepressant Efficacy
A series of experiments were conducted using this compound derivatives in animal models to assess their antidepressant-like effects. The tail suspension test indicated that these compounds significantly reduced immobility time compared to control groups, suggesting enhanced mood-lifting properties .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, SH-SY5Y neuronal cells were treated with various concentrations of this compound derivatives. Results showed a marked decrease in cell apoptosis when exposed to oxidative stressors, highlighting the potential use of these compounds in treating neurodegenerative diseases .
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGCLFAGGBOEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.